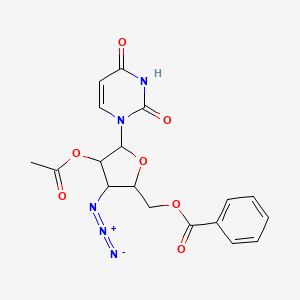
zinc;ethylbenzene;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;ethylbenzene;iodide is a compound that combines zinc, ethylbenzene, and iodide. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic properties, ethylbenzene is an aromatic hydrocarbon used in the production of styrene, and iodide is a halogen ion known for its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of zinc;ethylbenzene;iodide typically involves the reaction of zinc iodide with ethylbenzene under controlled conditions. One common method is to dissolve zinc iodide in an organic solvent and then add ethylbenzene. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;ethylbenzene;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and ethylbenzene derivatives.
Reduction: Reduction reactions can convert the iodide ion to elemental iodine.
Substitution: The iodide ion can be substituted with other halogens or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include zinc oxide, ethylbenzene derivatives, and various substituted iodides. These products have significant industrial and research applications .
Applications De Recherche Scientifique
Zinc;ethylbenzene;iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of polymers, coatings, and batteries .
Mécanisme D'action
The mechanism of action of zinc;ethylbenzene;iodide involves the interaction of its components with various molecular targets. Zinc ions can interact with enzymes and proteins, modulating their activity. Ethylbenzene can participate in aromatic interactions, while iodide ions can engage in redox reactions. These interactions collectively contribute to the compound’s effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include zinc chloride, ethylbenzene bromide, and zinc bromide. These compounds share some properties with zinc;ethylbenzene;iodide but differ in their reactivity and applications .
Uniqueness
This compound is unique due to the combination of zinc, ethylbenzene, and iodide, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C8H9IZn |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
zinc;ethylbenzene;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WMVIAIANRSYFMN-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC=[C-]C=C1.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)


![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)









![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)
